Ethyl 3-(cyclopropylmethoxy)picolinate
Description
Ethyl 3-(cyclopropylmethoxy)picolinate is a picolinic acid derivative featuring a cyclopropylmethoxy substituent at the 3-position of the pyridine ring and an ethyl ester group at the carboxylate position.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11-10(4-3-7-13-11)16-8-9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3 |
InChI Key |
VCFUURKUDDQZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropylmethoxy)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of an acid catalyst. The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction, where cyclopropylmethanol reacts with a suitable leaving group on the picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopropylmethoxy)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(cyclopropylmethoxy)picolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate (CAS 188745-02-0)
This analog replaces the cyclopropylmethoxy group with a 2-ethoxy-2-oxoethoxy substituent. The additional ester moiety increases molecular weight (277.25 g/mol vs. hypothetical 235.24 g/mol for the target compound) and may alter metabolic pathways due to higher polarity.
Ethyl 3-methylpicolinate (CAS 58997-10-7)
Substituting the cyclopropylmethoxy group with a methyl group simplifies the structure, reducing steric hindrance and lipophilicity (molecular weight: 165.19 g/mol). This modification likely diminishes target affinity compared to bulkier substituents, as seen in PDE4 inhibitors like roflumilast, where larger groups enhance potency .
Ethyl 3-(cyanomethyl)picolinate
Such modifications could influence binding to enzymatic targets or stability under physiological conditions .
Roflumilast (PDE4 Inhibitor)
It exhibits potent PDE4 inhibition (IC50 = 0.8 nM in human neutrophils) and superior immunomodulatory activity compared to rolipram and cilomilast, attributed to its optimized lipophilicity and metabolic stability .
Data Table: Structural and Functional Comparison
*Hypothetical calculation based on structural analogs.
Research Findings and Implications
- Role of Cyclopropylmethoxy Group : The cyclopropylmethoxy moiety in roflumilast enhances PDE4 binding affinity and selectivity, suggesting that this compound may similarly target inflammatory pathways .
- Substituent Effects : Bulkier substituents (e.g., cyclopropylmethoxy) improve lipophilicity and metabolic stability compared to smaller groups (e.g., methyl), as observed in cilomilast (IC50 = 40–3000 nM) versus roflumilast (IC50 = 2–21 nM) .
- Ester Modifications : Ethyl esters in picolinate derivatives may prolong half-life compared to methyl esters, though this requires pharmacokinetic validation .
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